molecular formula C13H25NO3 B12553406 N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide CAS No. 143784-47-8

N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide

Cat. No.: B12553406
CAS No.: 143784-47-8
M. Wt: 243.34 g/mol
InChI Key: HZNKGSFJJPXCHN-UHFFFAOYSA-N
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Description

N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes an acetamide group, which is linked to an ethylhexanoyl group and an isopropyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide typically involves the reaction of 2-ethylhexanoic acid with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reacting 2-ethylhexanoic acid with isopropylamine: This step forms an intermediate compound.

    Adding acetic anhydride: This reagent helps in the acetylation process, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves:

    Large-scale mixing of reactants: Ensuring uniformity and consistency in the reaction.

    Controlled temperature and pressure: To maintain the stability of the compound and maximize yield.

    Purification steps: Including filtration and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler amides or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Produces simpler amides or alcohols.

    Substitution: Results in the formation of new amide derivatives.

Scientific Research Applications

N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to enzymes: Modulating their activity and affecting biochemical pathways.

    Interact with cellular receptors: Influencing signal transduction and cellular responses.

    Alter membrane properties: Affecting the permeability and function of cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Ethylhexanoyl)acetamide: Lacks the isopropyl group, leading to different chemical properties.

    N-(propan-2-yl)acetamide: Does not have the ethylhexanoyl group, affecting its reactivity and applications.

Uniqueness

N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

143784-47-8

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

[acetyl(propan-2-yl)amino] 2-ethylhexanoate

InChI

InChI=1S/C13H25NO3/c1-6-8-9-12(7-2)13(16)17-14(10(3)4)11(5)15/h10,12H,6-9H2,1-5H3

InChI Key

HZNKGSFJJPXCHN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)ON(C(C)C)C(=O)C

Origin of Product

United States

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